molecular formula C22H21NO4 B8091476 Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate

Cat. No.: B8091476
M. Wt: 363.4 g/mol
InChI Key: VZLATPHJUHVXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate: is a complex organic compound that belongs to the quinoline and chroman families

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate typically involves multiple steps, starting with the preparation of the chroman-6-yl and quinolin-3-yl moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, including its use as a therapeutic agent. Its biological activity can be explored for the development of new drugs and treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Chromanone: A structurally related compound with similar biological activities.

  • Coumarin: Another compound with a similar chroman structure, known for its antioxidant properties.

  • Quinoline derivatives: Compounds with a quinoline core, used in various pharmaceutical applications.

Uniqueness: Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate stands out due to its unique combination of chroman and quinoline moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-13-19(21(24)22(25)26-2)20(16-7-3-4-8-17(16)23-13)15-9-10-18-14(12-15)6-5-11-27-18/h3-4,7-10,12,21,24H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLATPHJUHVXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)C3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.